![molecular formula C9H9BrN4 B2611378 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine CAS No. 1909327-56-5](/img/structure/B2611378.png)
5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine
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Overview
Description
The compound “5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a bromophenyl group attached to the 5-position of the triazole ring, and a methylamine group attached to the nitrogen atom of the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group could introduce some degree of polarity to the molecule, and the nitrogen atoms in the triazole ring could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction. The nitrogen atoms in the triazole ring and the methylamine group could act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase its molecular weight and potentially its boiling and melting points .Scientific Research Applications
Synthesis and Antimicrobial Activities
Triazole derivatives, including compounds structurally related to "5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine," have been synthesized and evaluated for their antimicrobial activities. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal properties. The synthesis processes often involve reactions of ester ethoxycarbonylhydrazones with primary amines, leading to various triazole derivatives that possess good to moderate activities against microorganisms (Bektaş et al., 2007). Similarly, another study focused on the synthesis of triazol derivatives integrated with thiophene and evaluated their antimicrobial activities, providing insights into the potential pharmaceutical applications of these compounds (Kaneria et al., 2016).
Antileishmanial Activity
The antileishmanial activities of triazole derivatives have also been a subject of study. Specific compounds have been theoretically studied using the Density Functional Theory (DFT) method, and their structures and spectroscopic parameters determined. Significant findings include the identification of compounds with remarkable antileishmanial activity, highlighting the potential of triazole derivatives in treating parasitic infections (Süleymanoğlu et al., 2017).
Synthesis and Characterization for Potential Inhibitors
Research on triazole derivatives has extended to the synthesis and characterization of compounds for potential use as inhibitors in biochemical processes. Studies have shown that certain triazole compounds exhibit inhibitory activities against enzymes such as 15-lipoxygenase, indicating their potential in drug development for diseases where enzyme inhibition is beneficial (Asghari et al., 2016).
Future Directions
properties
IUPAC Name |
5-(4-bromophenyl)-N-methyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-11-9-12-8(13-14-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQWPZWYJWFRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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